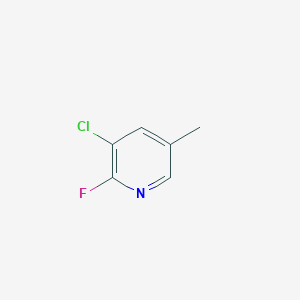

3-Chloro-2-fluoro-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBBHQSOSMAMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650527 | |

| Record name | 3-Chloro-2-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031929-23-3 | |

| Record name | 3-Chloro-2-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-methylpyridine (CAS No. 1031929-23-3), a key heterocyclic building block in modern organic synthesis. This document delves into the core chemical and physical properties of the compound, outlines its significance as a versatile intermediate in the development of pharmaceuticals and agrochemicals, and provides essential safety and handling information. While specific experimental data such as spectroscopic analyses are not widely available in public literature, this guide synthesizes the known information and draws logical inferences from closely related analogs to offer a valuable resource for professionals in the field.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous therapeutic agents and functional materials. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity. This compound is a prime example of such a strategically substituted pyridine, offering a unique combination of electronic and steric properties that make it a valuable precursor in the synthesis of more complex molecules.[1] The presence of chloro, fluoro, and methyl groups on the pyridine ring imparts a distinct reactivity profile, making it an indispensable tool for synthetic chemists.[1]

Core Properties of this compound

A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in research and development. This section consolidates the available data for this compound.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 1031929-23-3 | [2] |

| Molecular Formula | C₆H₅ClFN | [2] |

| Molecular Weight | 145.56 g/mol | [2] |

| Boiling Point | 194.1°C at 760 mmHg | [2] |

| Density | 1.264 g/cm³ | [2] |

| Flash Point | 71.2°C | [2] |

| SMILES | CC1=CC(=C(N=C1)F)Cl | [2] |

| InChIKey | ZMBBHQSOSMAMTF-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. Researchers utilizing this compound would need to perform their own analytical characterization to confirm its identity and purity. The anticipated spectroscopic features can be predicted based on its structure, but experimental verification is crucial.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not prominently published, general methodologies for the synthesis of substituted pyridines can be adapted. The synthesis of related compounds often involves multi-step sequences that may include halogenation, nitration, reduction, and diazotization reactions.[3]

The reactivity of this compound is dictated by its distinct functional groups. The chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, providing a handle for the introduction of other functional groups. The methyl group can potentially be functionalized through free-radical or oxidation reactions.

Applications in Drug Discovery and Agrochemicals

Substituted pyridines are of significant interest in the pharmaceutical and agrochemical industries. This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of treatments for cardiovascular diseases.[1] The unique substitution pattern of this molecule can influence the pharmacological activity, selectivity, and pharmacokinetic properties of the final drug product.[1]

In the agrochemical sector, this compound is utilized in the production of modern pesticides that are designed to be both effective and environmentally conscious, thereby contributing to sustainable agriculture and food security.[1]

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The safety information for the closely related compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, can serve as a preliminary guide, but it should be recognized that the toxicological and physical hazards may differ.

Hazard Identification (based on analogous compounds)

-

Eye Damage/Irritation: May cause serious eye irritation.[4][5]

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][6]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

Storage Recommendations

The following diagram illustrates a general workflow for the safe handling and use of chemical intermediates like this compound in a research setting.

Caption: General laboratory workflow for the safe handling of chemical intermediates.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While there are notable gaps in the publicly available data for this specific compound, this guide provides a foundational understanding of its properties, applications, and necessary handling precautions based on the current state of knowledge. It is essential for researchers to supplement this information with their own experimental data to ensure the safe and effective utilization of this important building block.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.

-

Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubMed. (n.d.). 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine. Retrieved from [Link]

-

Fujian Kangfeng New Material Co., Ltd. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Chloro-5-methylpyridine Manufacturer China | CAS 18368-63-3. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

Sources

- 1. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-methylpyridine

Introduction

3-Chloro-2-fluoro-5-methylpyridine is a key heterocyclic building block in contemporary medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring vicinal chloro and fluoro groups, imparts specific electronic and steric properties that are highly sought after for modulating the biological activity and pharmacokinetic profiles of target molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the chlorine atom provides a reactive handle for further synthetic diversification through cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering field-proven insights and detailed protocols for researchers and professionals in drug development.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to the synthesis of this compound involves considering the key bond formations, particularly the introduction of the fluorine and chlorine atoms onto the 5-methylpyridine core. The most common strategies involve either the late-stage introduction of one or both halogens or the construction of the pyridine ring with the desired substitution pattern already in place. The following retrosynthetic disconnections highlight the most viable synthetic approaches:

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway 1: Diazotization and Fluorination of 3-Amino-2-chloro-5-methylpyridine

This classical yet reliable route leverages a modified Balz-Schiemann reaction, starting from the readily available 3-amino-2-chloro-5-methylpyridine. The core of this strategy is the conversion of the amino group into a diazonium salt, which is then displaced by a fluoride anion.

Mechanistic Rationale

The initial step involves the diazotization of the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the context of fluorination, fluoroboric acid (HBF₄) is often used, which forms the diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated. Gentle thermal decomposition of the diazonium salt then leads to the elimination of nitrogen gas and boron trifluoride, with the concomitant formation of the aryl fluoride.

Experimental Protocol

The following protocol is adapted from the work of Setliff, which describes a robust procedure for this transformation.[1]

Step 1: Diazotization

-

To a cooled (0-5 °C) solution of 48% fluoroboric acid, add 3-amino-2-chloro-5-methylpyridine portion-wise while maintaining the temperature below 10 °C.

-

Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.

-

Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.

Step 2: Fluorination (Balz-Schiemann Reaction)

-

The isolated diazonium salt is gently heated (often neat or in an inert, high-boiling solvent) until the evolution of nitrogen gas ceases.

-

The reaction mixture is then cooled, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic extracts are washed with a dilute sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.

Caption: Pathway 1: Balz-Schiemann type reaction.

Synthesis Pathway 2: Halogen Exchange (HALEX) Reaction

The Halogen Exchange (HALEX) reaction is a powerful and widely used industrial method for the synthesis of fluoroaromatic compounds.[2][3][4] This pathway involves the nucleophilic substitution of a chlorine atom at the 2-position of a 2,3-dichloro-5-methylpyridine precursor with a fluoride ion.

Causality and Experimental Choices

The success of the HALEX reaction hinges on several factors. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The substitution is most favorable at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. A high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, is typically employed to solubilize the fluoride salt and to accelerate the reaction. The choice of fluoride source is also critical; spray-dried potassium fluoride is often preferred due to its high surface area and reactivity. Phase-transfer catalysts, such as tetraalkylammonium salts, can also be used to enhance the reaction rate.

Experimental Protocol

-

In a flask equipped with a reflux condenser and a mechanical stirrer, combine 2,3-dichloro-5-methylpyridine, spray-dried potassium fluoride (2-3 equivalents), and a polar aprotic solvent (e.g., DMSO).

-

Heat the mixture to a high temperature (typically 150-220 °C) and maintain for several hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the residue by vacuum distillation to afford this compound.

| Parameter | Condition | Rationale |

| Fluoride Source | Spray-dried KF | High reactivity and surface area. |

| Solvent | DMSO, Sulfolane | High boiling point, polar aprotic. |

| Temperature | 150-220 °C | To overcome the activation energy of C-Cl bond cleavage. |

| Catalyst (optional) | Phase-transfer catalyst | Enhances solubility and reactivity of the fluoride salt. |

Table 1: Typical HALEX Reaction Conditions

Synthesis Pathway 3: Direct C-H Fluorination

Recent advances in organometallic chemistry have enabled the direct fluorination of C-H bonds, offering a more atom-economical approach to the synthesis of fluorinated heterocycles.[5][6][7][8] While not yet a widely adopted industrial process for this specific molecule, it represents a cutting-edge strategy.

Mechanistic Considerations

Direct C-H fluorination typically involves the use of a transition metal catalyst (e.g., palladium or silver) and an electrophilic fluorinating agent (e.g., Selectfluor®).[9][10] The reaction often proceeds via a concerted metalation-deprotonation mechanism or through a radical pathway, depending on the specific catalytic system. For pyridines, fluorination often occurs selectively at the C-2 position due to coordination of the pyridine nitrogen to the metal center.[6][7][8]

Conceptual Workflow

-

A suitable precursor, such as 2-chloro-5-methylpyridine, would be dissolved in an appropriate solvent.

-

A transition metal catalyst (e.g., a palladium or silver salt) is added.

-

An electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI) or Selectfluor®) is introduced.

-

The reaction is heated to a specified temperature for a set period.

-

Workup and purification would follow standard procedures to isolate the desired product.

Caption: Conceptual workflow for direct C-H fluorination.

Synthesis of Key Precursors

The accessibility of the starting materials is a crucial factor in selecting a synthetic route.

-

2-Chloro-5-methylpyridine: This precursor can be synthesized from 3-picoline through various methods, including chlorination of 3-picoline-N-oxide or via a multi-step sequence involving the construction of the pyridine ring.[11][12][13][14]

-

3-Amino-2-chloro-5-methylpyridine: This intermediate can be prepared by the reduction of 2-chloro-5-methyl-3-nitropyridine.[1] The nitration of 2-chloro-5-methylpyridine typically yields the 3-nitro isomer as the major product.

-

2,3-Dichloro-5-methylpyridine: This can be prepared by direct chlorination of 2-chloro-5-methylpyridine at high temperatures, often in the presence of a catalyst.[14][15]

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product must be rigorously purified and characterized to ensure it meets the required specifications for downstream applications.

-

Purification: The most common purification techniques for this compound are vacuum distillation and column chromatography on silica gel.

-

Characterization: The structure and purity of this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structure elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Gas Chromatography (GC): To determine the purity of the final product.

-

Comparative Analysis of Synthetic Routes

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| 1. Diazotization/Fluorination | 3-Amino-2-chloro-5-methylpyridine | HBF₄, NaNO₂ | Well-established, reliable. | Use of potentially explosive diazonium salts, multi-step precursor synthesis. |

| 2. HALEX Reaction | 2,3-Dichloro-5-methylpyridine | KF | Scalable, cost-effective for large-scale production. | Harsh reaction conditions (high temperature), requires specific equipment. |

| 3. Direct C-H Fluorination | 2-Chloro-5-methylpyridine | Transition metal catalyst, electrophilic fluorine source | Atom-economical, potentially fewer steps. | Catalyst cost, may have regioselectivity issues, less developed for large scale. |

Table 2: Comparison of synthetic pathways.

Conclusion

The synthesis of this compound can be accomplished through several distinct and viable pathways. The choice of the optimal route depends on factors such as the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory. The classical Balz-Schiemann type reaction offers a reliable, albeit multi-step, approach. For industrial-scale production, the HALEX reaction is often the method of choice due to its scalability and cost-effectiveness. The emerging field of direct C-H fluorination presents an exciting and more sustainable alternative, though further development is needed to make it a mainstream approach. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- Setliff, F. L. (1971). THE SYNTHESIS OF TWO NEW 2,3-DIHALO-5-METHYLPYRIDINES. ORGANIC PREPARATIONS AND PREPARATIONS INT., 3(5), 217-222.

-

Ma, Z., Zhang, L., Wen, J., & Huang, Y. (2015). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters. Available from: [Link]

- Ma, Z., Zhang, L., Wen, J., & Huang, Y. (2015). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. American Chemical Society.

- Lethan, C., & Sorensen, U. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.

- Preparation of 2-chloro-5-methylpyridine. (n.d.). Patent 0121320.

-

Lee, E., & Hooker, J. M. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available from: [Link]

-

Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (n.d.). ResearchGate. Available from: [Link]

-

Parsons, A. T., Buchwald, S. L., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]

- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (n.d.). Google Patents.

- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (n.d.). Google Patents.

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022). ALFA CHEMICAL. Available from: [Link]

- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (n.d.). Google Patents.

-

Parsons, A. T., Buchwald, S. L., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available from: [Link]

-

ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. (n.d.). ResearchGate. Available from: [Link]

- Process for producing 3-chloro-5-trifluoromethylpyridines. (n.d.). Google Patents.

- Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.

-

Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine. (n.d.). Fujian Kangfeng New Materials Co., Ltd.. Available from: [Link]

-

Uneme, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

-

Halogen exchange method (video). (n.d.). Khan Academy. Available from: [Link]

-

Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (n.d.). ResearchGate. Available from: [Link]

-

Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (n.d.). Patsnap Eureka. Available from: [Link]

-

Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]

- 4. Khan Academy [khanacademy.org]

- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 12. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Chloro-2-fluoro-5-methylpyridine

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-methylpyridine for Advanced Research

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced properties of heterocyclic building blocks is paramount. This compound (CAS No: 1031929-23-3) has emerged as a significant intermediate, offering a unique combination of steric and electronic features for the synthesis of complex molecular architectures. This guide provides a detailed examination of its physical and chemical properties, synthetic utility, and handling protocols, grounded in established scientific principles to empower its effective application in research and development.

Core Molecular Identity and Structure

This compound is a substituted pyridine ring, a ubiquitous scaffold in medicinal chemistry. The strategic placement of its functional groups—a chloro group at position 3, a fluoro group at position 2, and a methyl group at position 5—provides a versatile platform for further chemical modification.

Caption: Chemical Structure of this compound

The compound is also known by its synonym, 2-fluoro-3-chloro-5-methylpyridine. Its fundamental properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 1031929-23-3 | [1] |

| Molecular Formula | C₆H₅ClFN | [1] |

| Molecular Weight | 145.56 g/mol | [1] |

| SMILES | CC1=CC(=C(N=C1)F)Cl | [1] |

| InChI Key | ZMBBHQSOSMAMTF-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical characteristics of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Boiling Point | 194.1°C at 760 mmHg | [1] |

| Density | 1.264 g/cm³ | [1] |

| Flash Point | 71.2°C | [1] |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity, which is dictated by the interplay of its substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the ring electron-deficient, influencing its susceptibility to nucleophilic substitution and its utility in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyridine intermediates are well-established as excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions are foundational in modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The chlorine atom at the C3 position is a prime site for such transformations, allowing for the introduction of a wide array of molecular fragments to build complexity and diversity.

A typical Suzuki coupling reaction, for example, would involve the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This enables the creation of a biaryl or substituted pyridine structure, a common motif in pharmacologically active molecules.

Caption: Generalized Suzuki Cross-Coupling Workflow

This reactivity is the cornerstone of its application, allowing chemists to use it as a scaffold to generate libraries of compounds for screening and lead optimization.[2]

Applications in Medicinal Chemistry and Agrochemicals

Pyridine derivatives are fundamental building blocks for a vast range of molecules used in pharmaceuticals and agrochemicals.[3] The specific substitution pattern of this compound imparts unique electronic and steric properties that can influence a final molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[2]

While specific drugs containing this exact scaffold may not be widely documented, its structural motifs are present in many bioactive molecules. Its analogs are key intermediates in the synthesis of new therapies, including those for cardiovascular diseases, as well as in the development of effective and environmentally conscious pesticides.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available, data from closely related halogenated pyridines can provide guidance for safe handling. The compound should be handled with standard laboratory precautions.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[4][5]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[6]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[5] The flash point indicates it is a combustible liquid.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][7]

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[6]

-

If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[6]

Disclaimer: These safety recommendations are based on data for structurally similar compounds and should be used for general guidance only. It is imperative to consult a comprehensive and specific Safety Data Sheet (SDS) for this compound before handling and to perform a thorough risk assessment for any experimental procedure.

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis. Its defined structure and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an important intermediate for constructing novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and adherence to strict safety protocols are essential for leveraging its full potential in the laboratory.

References

-

PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 72537-17-8 | Product Name: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

NINGBO INNO PHARMCHEM CO., LTD. (2025, November 3). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-2-fluoro-5-methylpyridine

Introduction: The Crucial Role of NMR in Heterocyclic Drug Development

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as pyridine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. The inherent sensitivity of NMR to the local electronic environment of atomic nuclei provides a detailed roadmap of molecular architecture, enabling the unambiguous determination of constitution and stereochemistry. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectral data for 3-Chloro-2-fluoro-5-methylpyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. By delving into the theoretical underpinnings and practical considerations of its NMR analysis, this document aims to equip researchers with the knowledge to confidently interpret and leverage such data in their scientific endeavors. The structural complexity and the presence of multiple electronegative substituents in this compound make its NMR spectra a rich source of information, highlighting the power of this technique in characterizing even intricate molecular frameworks.[1][2]

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region and one signal in the aliphatic region.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.70 | d | ⁴J(H-F) ≈ 2-3 Hz |

| H-6 | ~8.10 | s | |

| CH₃ | ~2.35 | s |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, five for the pyridine ring carbons and one for the methyl group carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| C-2 | ~158 (d) | ¹J(C-F) ≈ 230-250 Hz |

| C-3 | ~125 (d) | ²J(C-F) ≈ 20-30 Hz |

| C-4 | ~140 (d) | ³J(C-F) ≈ 5-10 Hz |

| C-5 | ~135 (d) | ⁴J(C-F) ≈ 2-4 Hz |

| C-6 | ~148 (d) | ³J(C-F) ≈ 12-16 Hz |

| CH₃ | ~18 |

Spectral Analysis and Interpretation: A Rationale-Driven Approach

The prediction of the ¹H and ¹³C NMR spectra of this compound is grounded in the fundamental principles of NMR spectroscopy and the well-documented effects of substituents on the electronic environment of the pyridine ring.

¹H NMR Spectrum Analysis

The chemical shifts of the aromatic protons in pyridine are significantly influenced by the electronegativity and resonance effects of the substituents.

-

H-6 Proton: This proton is situated ortho to the nitrogen atom and is expected to be the most deshielded aromatic proton, appearing at the lowest field (~8.10 ppm). Its multiplicity is predicted to be a singlet due to the absence of adjacent protons and weak long-range coupling.

-

H-4 Proton: This proton is located para to the nitrogen and is expected to be deshielded, though to a lesser extent than H-6. A key feature for this proton will be a small doublet splitting due to a four-bond coupling with the fluorine atom (⁴J(H-F) ≈ 2-3 Hz). This long-range coupling is a characteristic feature in fluorinated aromatic systems.

-

Methyl Protons (CH₃): The methyl group at the 5-position is an electron-donating group, and its protons are expected to resonate in the typical aliphatic region around 2.35 ppm as a sharp singlet.

¹³C NMR Spectrum Analysis

The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the attached substituents. The presence of both a fluorine and a chlorine atom introduces significant and predictable shifts.

-

C-2 Carbon: This carbon is directly bonded to the highly electronegative fluorine atom, leading to a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹J(C-F) ≈ 230-250 Hz). This large coupling is a definitive indicator for the carbon directly attached to fluorine.

-

C-3 Carbon: The chlorine atom at this position will cause a downfield shift, and a two-bond coupling to the fluorine atom (²J(C-F) ≈ 20-30 Hz) is expected.

-

C-4, C-5, and C-6 Carbons: The chemical shifts of these carbons are influenced by the combined electronic effects of the nitrogen atom, the halogen substituents, and the methyl group. Long-range carbon-fluorine couplings (³J(C-F) and ⁴J(C-F)) are anticipated for these carbons, aiding in their definitive assignment.

-

Methyl Carbon (CH₃): The carbon of the methyl group will appear at a characteristic upfield chemical shift of around 18 ppm.

Experimental Methodology: A Protocol for Reliable Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[3] For quantitative analysis, the use of an internal standard is recommended.[3]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable.[3]

-

Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the fine splitting patterns in the aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 2-3 seconds will provide good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

-

Number of Scans: For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for routine ¹³C NMR to produce a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of 200-220 ppm is generally used for organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Visualization of Molecular Structure and Connectivity

Visual representations are crucial for understanding the relationships between the molecular structure and the NMR data. The following Graphviz diagrams illustrate the structure of this compound and the key through-bond connectivities that give rise to the observed NMR parameters.

Caption: Molecular structure of this compound.

Caption: Key predicted ¹H and ¹³C NMR through-bond correlations with Fluorine.

Conclusion: A Predictive Framework for Structural Verification

While awaiting experimental verification, the predicted ¹H and ¹³C NMR spectral data for this compound, derived from a thorough analysis of substituent effects and data from analogous structures, provides a robust framework for its structural identification. This in-depth guide not only presents the anticipated spectral parameters but also elucidates the underlying principles governing these values. The detailed experimental protocol and visual aids further empower researchers to confidently acquire and interpret NMR data for this and similar halogenated pyridine derivatives. As a self-validating system, the congruence between predicted and experimentally obtained spectra will ultimately serve as the definitive confirmation of the molecular structure, underscoring the predictive power of NMR spectroscopy in modern chemical research.

References

Introduction: The Strategic Importance of 3-Chloro-2-fluoro-5-methylpyridine

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-methylpyridine

This compound is a key heterocyclic building block in modern chemistry. Its unique substitution pattern—a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position—makes it a highly valuable intermediate in the synthesis of complex molecules. This scaffold is particularly prevalent in the development of agrochemicals and pharmaceuticals, where the specific arrangement of halogens and the methyl group can significantly influence biological activity, metabolic stability, and binding affinity to target proteins.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the principal synthetic strategies for accessing this important molecule. We will move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, offering field-proven insights into the selection of starting materials and reaction conditions. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy I: Halogen Exchange (Halex) from Dichloro Precursors

One of the most direct and industrially relevant approaches to synthesizing 2-fluoropyridines is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This strategy leverages the greater reactivity of chloropyridines compared to their fluoro counterparts in many subsequent reactions, while exploiting the high reactivity of the 2-position on the pyridine ring towards nucleophilic attack.[2][3]

Core Principle: Selective Fluorination of 2,3-Dichloro-5-methylpyridine

The synthesis commences with 2,3-dichloro-5-methylpyridine. The foundational principle of this route is the selective displacement of the chlorine atom at the C-2 position by a fluoride ion. The electron-withdrawing nature of the pyridine ring nitrogen atom activates the ortho (C-2, C-6) and para (C-4) positions for nucleophilic attack. Consequently, the C-2 chlorine is significantly more labile than the C-3 chlorine, allowing for a highly regioselective substitution.

The reaction of 2-fluoropyridine with nucleophiles like sodium ethoxide is known to be over 300 times faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond in subsequent SNAr reactions.[2][3] However, for the initial synthesis, the C-Cl bond at the 2-position is the target for substitution by fluoride.

Experimental Protocol: Fluorination via Halogen Exchange

This protocol is adapted from a general method for the fluorination of dichloropyridines.[4]

-

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dichloro-5-methylpyridine (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approx. 5-10 mL per gram of starting material). Subsequently, add cesium fluoride (CsF) (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere. The choice of DMSO as a solvent is critical; its high polarity and aprotic nature effectively solvate the cesium cation, generating a highly reactive "naked" fluoride anion that readily participates in the SNAr reaction.

-

Monitoring and Work-up: Monitor the reaction progress by GC-MS or TLC. Upon completion (typically 18-24 hours), cool the mixture to room temperature.

-

Extraction and Purification: Quench the reaction by carefully pouring the mixture into ice water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with water and then with saturated brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude oil by silica gel column chromatography to yield this compound.

Data Summary: Halex Reaction

| Parameter | Condition | Rationale |

| Starting Material | 2,3-Dichloro-5-methylpyridine | Readily available precursor. |

| Fluorinating Agent | Cesium Fluoride (CsF) | High solubility in DMSO and provides a potent fluoride nucleophile. |

| Solvent | Dimethyl Sulfoxide (DMSO) | High-boiling, aprotic, polar solvent that enhances fluoride reactivity. |

| Temperature | 110-120 °C | Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.[4] |

| Typical Yield | 70-80% | High efficiency due to selective substitution at the activated C-2 position. |

Workflow Diagram: Halex Synthesis Route

Caption: Selective fluorination via halogen exchange.

Synthetic Strategy II: Electrophilic Chlorination of 2-Fluoro-5-methylpyridine

An alternative strategy involves introducing the chlorine atom onto a pre-existing fluoropyridine scaffold. This route relies on an electrophilic aromatic substitution (SEAr) reaction, where the regioselectivity is dictated by the directing effects of the substituents already present on the pyridine ring.

Core Principle: Regiocontrolled Chlorination

The starting material for this pathway is 2-fluoro-5-methylpyridine. In electrophilic substitution, the pyridine nitrogen is strongly deactivating. The fluorine atom at C-2 is also deactivating (due to its inductive effect) but is an ortho, para-director. The methyl group at C-5 is activating and an ortho, para-director. The interplay of these effects governs the position of incoming electrophiles. The most favorable position for electrophilic attack is C-3, which is ortho to the activating methyl group and avoids the deactivating influence of the ring nitrogen at the adjacent C-2 position.

Experimental Protocol: Direct Chlorination

-

Reactor Setup: In a reaction vessel suitable for chlorination, dissolve 2-fluoro-5-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, to the solution. The use of a Lewis acid catalyst like FeCl3 may be required to enhance the electrophilicity of the chlorine.[5]

-

Reaction Conditions: Maintain the reaction at a controlled temperature, often slightly elevated (e.g., 50-80 °C), to facilitate the reaction without promoting side reactions.

-

Monitoring and Work-up: Monitor the formation of the product by GC. Once the starting material is consumed, cool the reaction mixture.

-

Purification: Quench any remaining chlorinating agent with a reducing agent solution (e.g., sodium thiosulfate). Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane. Dry the organic phase and concentrate it in vacuo.

-

Final Purification: Purify the residue via column chromatography or distillation to isolate this compound.

Data Summary: Electrophilic Chlorination

| Parameter | Condition | Rationale |

| Starting Material | 2-Fluoro-5-methylpyridine | Precursor with fluorine already in place. |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) / Cl₂ | Common electrophilic chlorine sources. |

| Catalyst | FeCl₃ (optional) | Lewis acid that polarizes the Cl-Cl bond, creating a stronger electrophile. |

| Temperature | 50-80 °C | Balances reaction rate with selectivity, minimizing byproduct formation. |

| Selectivity | Moderate to Good | The C-3 position is electronically favored for electrophilic attack. |

Workflow Diagram: Electrophilic Chlorination Route

Caption: Regioselective electrophilic chlorination.

Synthetic Strategy III: Diazotization and Fluorination of Amino Precursors

The Balz-Schiemann reaction and related diazotization-fluorination sequences provide a classic and powerful method for introducing fluorine onto an aromatic ring. This pathway begins with an amino-substituted pyridine, which is converted into a diazonium salt and subsequently transformed into the fluoro-pyridine.

Core Principle: The Balz-Schiemann Reaction

This route utilizes 2-amino-3-chloro-5-methylpyridine as the starting material. The primary amino group is converted into a diazonium group (-N₂⁺) using sodium nitrite in the presence of a strong acid, typically tetrafluoroboric acid (HBF₄). This forms a relatively stable diazonium tetrafluoroborate salt. Gentle thermal decomposition of this isolated salt then yields the desired 2-fluoro product, nitrogen gas, and boron trifluoride. This method is highly regarded for its reliability in synthesizing aryl fluorides.[6]

Experimental Protocol: Balz-Schiemann Fluorination

This protocol is adapted from a general procedure for the synthesis of 2-fluoropyridines from 2-aminopyridines.[6]

-

Diazotization:

-

In a cooled reactor (-10 °C to 0 °C), dissolve 2-amino-3-chloro-5-methylpyridine (1.0 eq) in aqueous tetrafluoroboric acid (HBF₄, 50 wt%).

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.3 eq) in water, ensuring the internal temperature remains below 0 °C.

-

Stir the resulting slurry at 0 °C for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.

-

-

Isolation of Diazonium Salt:

-

Filter the precipitated diazonium salt and wash it with cold ether to remove residual acid. Dry the salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety measures.

-

-

Thermal Decomposition:

-

Gently heat the dry diazonium salt in a flask equipped for gas evolution until decomposition begins (often observed as bubbling).

-

Control the heating to maintain a steady decomposition rate. The product can often be distilled directly from the reaction flask.

-

-

Work-up and Purification:

-

Cool the reaction vessel and treat the residue. Adjust the pH of any aqueous solutions to basic (pH 9-10) with saturated sodium carbonate solution.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

-

Data Summary: Balz-Schiemann Reaction

| Parameter | Condition | Rationale |

| Starting Material | 2-Amino-3-chloro-5-methylpyridine | Provides the amino group necessary for diazotization. |

| Reagents | NaNO₂, HBF₄ | Classic reagents for forming the diazonium tetrafluoroborate salt. |

| Diazotization Temp. | -10 °C to 0 °C | Low temperature is crucial for the stability of the diazonium intermediate. |

| Decomposition | Gentle heating (e.g., 50-100 °C) | Thermal energy drives the elimination of N₂ and the formation of the C-F bond. |

| Typical Yield | 35-50% | Yields can be moderate but the method is reliable and clean. |

Workflow Diagram: Balz-Schiemann Route

Caption: Fluorine introduction via Balz-Schiemann reaction.

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each with distinct advantages depending on the availability of starting materials, scalability, and desired purity. The halogen exchange route starting from 2,3-dichloro-5-methylpyridine offers a direct and high-yielding approach well-suited for industrial production. The electrophilic chlorination of 2-fluoro-5-methylpyridine provides an alternative where the fluorine is incorporated early, though careful control of regioselectivity is paramount. Finally, the Balz-Schiemann reaction, while more traditional and sometimes lower-yielding, remains a robust and reliable method for introducing fluorine onto a pre-functionalized aminopyridine core. The selection of the optimal route will ultimately depend on a careful analysis of these factors by the research and development team.

References

-

D. R. Knight, P. B. O’Mara, and D. A. Widdowson. "Selective Halogenation of Pyridines Using Designed Phosphine Reagents." National Center for Biotechnology Information. Available at: [Link]

- CN112358442B. "Preparation method of 2-fluoro-5-formyl chloropyridine." Google Patents.

- CA1199331A. "3-chloro-2-fluoro-5-(trifluoromethyl) pyridine." Google Patents.

-

T. D. T. Tuttle, and J. F. Hartwig. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." National Center for Biotechnology Information. Available at: [Link]

- WO2014198278A1. "A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine." Google Patents.

- CN107954924A. "A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-." Google Patents.

- CA1126276A. "Halogenation of pyridine compounds." Google Patents.

-

T. D. T. Tuttle, and J. F. Hartwig. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014. Available at: [Link]

- EP1626045A1. "Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof." Google Patents.

- CN102898358A. "Preparation method of fluoropyridine compounds." Google Patents.

-

"Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine." ALFA CHEMICAL. Available at: [Link]

-

R. D. Chambers, J. A. Jackson, W. K. R. Musgrave, and R. A. Storey. "Mechanisms for Reactions of Halogenated Compounds. Part 1. Activating Effects of Fluorine in Polyfluoropyridines in Reactions." ElectronicsAndBooks. Available at: [Link]

- US4349681A. "2-Amino-3-chloro-5-trifluoromethylpyridine." Google Patents.

-

"CAS No : 72537-17-8 | Product Name : 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine." Pharmaffiliates. Available at: [Link]

- CN104610137A. "Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine." Google Patents.

-

"3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine." Fujian Kangfeng New Materials Co., Ltd. Available at: [Link]

-

Z. Li, et al. "Synthesis of 2-amino-5-fluoropyridine." ResearchGate, 2007. Available at: [Link]

-

"Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine." Patsnap Eureka. Available at: [Link]

-

"Preparation of 2-chloro-5-methylpyridine." Patent 0121320. Available at: [Link]

-

Huang Guorong. "Synthesis method of 2-chloro-5-chloromethylpyridine (2018)." SciSpace. Available at: [Link]

Sources

- 1. hurawalhi.com [hurawalhi.com]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

Molecular structure and weight of 3-Chloro-2-fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3-Chloro-2-fluoro-5-methylpyridine, a key heterocyclic organic compound. As a substituted pyridine, it holds potential as a valuable intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just technical data but also field-proven insights into its practical application and analysis.

Molecular Structure and Physicochemical Properties

This compound is a pyridine ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position. This specific arrangement of substituents dictates its reactivity and physical properties.

Structural Elucidation

The structural formula of this compound is C₆H₅ClFN. The presence and position of the halogen and methyl groups on the pyridine ring can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Diagram: Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for designing reaction conditions, purification protocols, and for safety assessments.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | Alfa Chemistry[1] |

| Molecular Weight | 145.56 g/mol | Synquest Labs[2] |

| CAS Number | 1031929-23-3 | Synquest Labs[2] |

| Boiling Point | 194.1°C at 760 mmHg | Alfa Chemistry[1] |

| Density | 1.264 g/cm³ | Alfa Chemistry[1] |

| SMILES | CC1=CC(=C(N=C1)F)Cl | Alfa Chemistry[1] |

| InChI Key | ZMBBHQSOSMAMTF-UHFFFAOYSA-N | Alfa Chemistry[1] |

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of this compound. The following section outlines the expected results from key analytical techniques. Note: As detailed, publicly available spectra for this specific compound are limited, the following descriptions are based on theoretical predictions and expertise with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and potentially with the fluorine atom. The methyl group will appear as a singlet, likely in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Cl, F).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H, C=N, C=C, C-Cl, and C-F bonds. The presence of these bands provides evidence for the key functional groups within the molecule.

Diagram: Analytical Workflow for Structural Confirmation

Sources

Solubility characteristics of 3-Chloro-2-fluoro-5-methylpyridine in common lab solvents

An In-depth Technical Guide to the Solubility Characteristics of 3-Chloro-2-fluoro-5-methylpyridine

Introduction: The Strategic Importance of Solubility Profiling

This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its chloro, fluoro, and methyl substituents on the pyridine ring offers a unique electronic and steric profile, making it a valuable synthon for creating targeted, high-efficacy compounds.

Understanding the solubility of this intermediate is not a mere academic exercise; it is a cornerstone of process development and optimization. From reaction kinetics and solvent selection to purification strategies like crystallization and chromatography, and ultimately to formulation, a comprehensive solubility profile is critical for ensuring efficiency, reproducibility, and scalability. This guide provides a detailed examination of the physicochemical properties of this compound, a theoretical framework for its solubility, and a robust, self-validating protocol for its experimental determination in common laboratory solvents.

Physicochemical Properties: A Foundation for Solubility Prediction

A molecule's physical and chemical properties are intrinsic determinants of its interaction with solvents. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1031929-23-3 | [1] |

| Molecular Formula | C₆H₅ClFN | [1] |

| Molecular Weight | 145.56 g/mol | Calculated |

| Boiling Point | 194.1°C (at 760 mmHg) | [1] |

| Density | 1.264 g/cm³ | [1] |

| Flash Point | 71.2°C | [1] |

The structure of this compound—featuring a moderately polar pyridine core, a hydrogen bond-accepting nitrogen atom, and electronegative halogen substituents—suggests a nuanced solubility profile. The molecule possesses a significant dipole moment, yet lacks hydrogen bond-donating capabilities. This profile indicates that its solubility will be governed primarily by dipole-dipole and van der Waals interactions.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational model for predicting solubility.[2] This rule suggests that substances with similar intermolecular forces are more likely to be miscible. We can categorize common laboratory solvents to predict their interaction with this compound.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): These solvents primarily engage in weak van der Waals forces. Due to the significant polarity of the pyridine ring and its substituents, this compound is expected to have low solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate, Dichloromethane, Acetonitrile, DMF, DMSO): These solvents possess dipole moments but do not donate hydrogen bonds.[3] They are well-suited to solvate polar molecules through dipole-dipole interactions. It is predicted that this compound will exhibit high solubility in this class of solvents, as their polarity is sufficient to overcome the solute's crystal lattice energy without requiring hydrogen bonding.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to both donate and accept hydrogen bonds.[3] While the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, the molecule as a whole cannot reciprocate by donating a hydrogen bond. This mismatch, combined with its organic character, leads to a prediction of low solubility in water . Its solubility is expected to be moderate in alcohols like methanol and ethanol, which have a lower polarity and a nonpolar alkyl component that can interact favorably with the methyl group and aromatic ring.

The following table summarizes the predicted solubility based on this theoretical analysis.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Nonpolar | Hexane, Toluene | Low to Moderate | Weak van der Waals forces. Solubility may be slightly higher in toluene due to potential π-π stacking. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the polar C-Cl, C-F, and pyridine N moieties. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Low solubility in water due to the absence of H-bond donating groups. Moderate solubility in alcohols due to a balance of polar and nonpolar interactions. |

Workflow for Experimental Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is necessary. The following workflow provides a self-validating protocol for accurately determining the solubility of this compound.

Caption: A workflow diagram for the experimental determination of solubility.

Detailed Experimental Protocol: A Gravimetric Approach

This protocol details a straightforward and reliable method for determining solubility without requiring advanced chromatographic instrumentation.

Objective: To determine the solubility of this compound in a selected solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected solvent (e.g., Ethyl Acetate)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Glass pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed sample vials for drying

Methodology:

-

Preparation of Saturated Solution:

-

Add approximately 5 mL of the chosen solvent to a scintillation vial.

-

Add an excess of this compound to the vial. An excess is visually confirmed by the presence of undissolved material at the bottom of the vial.

-

Causality: Adding a clear excess ensures that the solution reaches thermodynamic equilibrium at its saturation point.

-

-

Equilibration:

-

Securely cap the vial and place it in a temperature-controlled shaker set to 25°C.

-

Agitate the mixture for at least 24 hours. For compounds that dissolve slowly, 48 hours is recommended.

-

Causality: Continuous agitation at a constant temperature is crucial for reaching a true equilibrium state. Temperature fluctuations can significantly alter solubility.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for 1-2 hours to let the excess solid settle.

-

Carefully transfer the vial to a centrifuge and spin at a moderate speed (e.g., 3000 rpm) for 10 minutes to pellet any remaining suspended solids.

-

Causality: This step is critical to ensure that no solid particulates are carried over during the sampling of the supernatant, which would artificially inflate the measured solubility.

-

-

Sample Collection and Quantification:

-

Immediately after centrifugation, carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette.

-

Transfer this aliquot into a pre-weighed (tared) vial. Record the initial mass of the empty vial.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and the mass is constant.

-

Causality: The gravimetric method directly measures the mass of the dissolved solute. Using a vacuum oven accelerates evaporation without requiring high temperatures that could degrade the compound.

-

-

Calculation:

-

Measure the final mass of the vial containing the dried solute.

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass_final - Mass_initial) / Volume_of_aliquot

-

-

Repeat the experiment at least twice to ensure reproducibility.

-

Trustworthiness: This protocol is self-validating through the visual confirmation of excess solid during equilibration and the achievement of a constant mass after drying. The use of a centrifuge and filtration ensures the integrity of the collected sample.

Conclusion

While a definitive, quantitative solubility dataset for this compound requires experimental validation, a strong predictive framework can be established based on its physicochemical properties and the principles of intermolecular forces. This guide has established that the compound is likely to be highly soluble in polar aprotic solvents, moderately soluble in alcohols, and poorly soluble in water and nonpolar hydrocarbons. For researchers and drug development professionals, this information provides a critical starting point for solvent screening. Furthermore, the detailed experimental protocol supplied herein offers a robust and reliable pathway to generate precise, application-specific solubility data, empowering scientists to optimize synthetic and purification processes with confidence.

References

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

Pharmaffiliates. CAS No : 72537-17-8 | Product Name : 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]

-

Oakwood Chemical. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Unknown. Polarity of Solvents. [Link]

-

One Part of Chemistry. Polarity of organic solvents. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]

-

The Periodic Table. Examples of High Polarity Solvents. [Link]

-

PubChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Honeywell. Polarity Index. [Link]

Sources

Fundamental reactivity of the pyridine ring in 3-Chloro-2-fluoro-5-methylpyridine

An In-Depth Technical Guide to the Fundamental Reactivity of 3-Chloro-2-fluoro-5-methylpyridine

This guide provides a comprehensive analysis of the chemical reactivity of the this compound ring, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] We will move beyond a simple recitation of reactions to explore the underlying electronic and steric principles that govern its behavior. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block in synthesis.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is not random; it is a direct consequence of the intricate interplay between the pyridine nitrogen and its substituents. Understanding these electronic effects is paramount to predicting and controlling its chemical transformations.

-

The Pyridine Core: The nitrogen atom is the most influential feature of the ring. Its high electronegativity exerts a strong electron-withdrawing inductive effect (-I), rendering the ring electron-deficient compared to benzene. This deactivation makes the pyridine ring less susceptible to electrophilic attack but significantly more prone to nucleophilic attack.[3] The nitrogen lone pair does not participate in aromaticity and is available for protonation or coordination to Lewis acids.

-

Substituent Effects:

-

2-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful -I effect. This drastically increases the electrophilicity of the C2 carbon, making it the primary target for nucleophilic attack. While fluorine can technically donate electron density via resonance (+R), its poor orbital overlap with carbon makes this effect minimal compared to its inductive pull. Critically, fluoride is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a fact attributed to the high polarization of the C-F bond which facilitates the initial nucleophilic addition—the rate-determining step in many SNAr reactions.[4][5]

-

3-Chloro Group: Chlorine also exhibits a -I effect, further deactivating the ring. Its position at C3 makes it a viable handle for metal-catalyzed cross-coupling reactions, although it is a less effective leaving group than fluorine in SNAr.

-

5-Methyl Group: The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It slightly counteracts the deactivating effects of the halogens and the ring nitrogen, providing a small degree of activation.

-

The confluence of these features makes this compound a highly polarized and regiochemically defined substrate, primed for selective functionalization.

Caption: Overview of the primary reaction classes for this compound.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

The most significant and synthetically useful reactivity mode for this molecule is SNAr. The electron-deficient nature of the pyridine ring, amplified by the potent inductive effects of the 2-fluoro and 3-chloro substituents, creates a highly electrophilic C2 position.

Causality of Regioselectivity

Nucleophilic attack occurs almost exclusively at the C2 position. This pronounced regioselectivity is governed by two factors:

-

Leaving Group Ability: The C-F bond is more polarized than the C-Cl bond, and fluoride's ability to stabilize a negative charge in the transition state of the rate-determining addition step makes it a superior leaving group in SNAr. The reaction of 2-fluoropyridine with a nucleophile is reported to be over 300 times faster than that of 2-chloropyridine.[4]

-

Intermediate Stability: Attack at C2 (or C6) allows the negative charge of the resulting Meisenheimer-like intermediate to be delocalized directly onto the electronegative ring nitrogen, providing substantial resonance stabilization. Attack at C3 would not permit this stabilization.

Caption: The two-step addition-elimination mechanism for SNAr reactions.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a self-validating system for the displacement of the 2-fluoro substituent with a generic primary or secondary amine.

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.).

-

Solvent and Reagents: Dissolve the substrate in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration). Add the amine nucleophile (1.2-1.5 equiv.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.).

-

Reaction Conditions: Stir the mixture at a temperature ranging from 80 °C to 120 °C. The choice of temperature is critical; higher temperatures may be required for less reactive amines, but risk side reactions.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with water (2x) and saturated brine (1x) to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-amino-3-chloro-5-methylpyridine derivative.